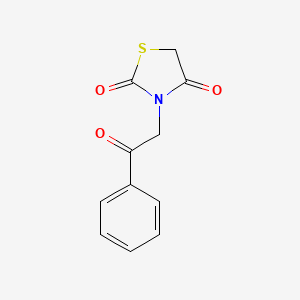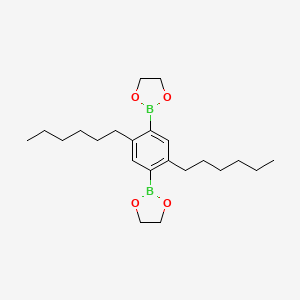
3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
The compound “3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione” is a chemical compound with a molecular weight of 284.18 . It is also known as 3-(2-OXO-2-PHENYLETHYL)THIAZOL-3-IUM BROMIDE .
Synthesis Analysis
A highly efficient three-component reaction has been developed for the synthesis of thiazolidinones involving the reaction of 2‐amino‐1‐phenylethanone hydrochloride with an aromatic aldehyde and mercaptoacetic acid .Chemical Reactions Analysis
The compound is involved in a multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction is part of a simple and efficient tandem Knoevenagel–Michael protocol .Aplicaciones Científicas De Investigación
Dual Inhibitor of Signaling Pathways
A derivative of thiazolidine-2,4-dione has been identified as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling cascades. This discovery suggests potential applications in developing new dual signaling pathway inhibitors and anticancer agents. The compound showed promising results in inhibiting cell proliferation and inducing early apoptosis in human leukemia cells (Li et al., 2010).
Antimicrobial Evaluation
Synthesis and antimicrobial evaluation of thiazolidine-2,4-dione derivatives have shown effectiveness against various bacterial and fungal species. These compounds present potential as novel antimicrobial agents, broadening the scope of applications in medicinal chemistry (Jat et al., 2006).
Synthesis and Characterization Studies
Research has focused on the synthesis and characterization of thiazolidine-2,4-dione derivatives. These studies provide insights into the structural aspects of these compounds, which are crucial for understanding their potential applications in various scientific fields, including pharmacology and materials science (Britsun et al., 2005).
Anticancer Agent Development
Thiazolidine-2,4-dione derivatives have been evaluated for their potential as anticancer agents. Specific derivatives demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential in anticancer drug development (Asati & Bharti, 2018).
Novel Synthesis Approaches
Recent studies have reported novel approaches to synthesize heteroaryl thiazolidine-2,4-diones. These methods could lead to the creation of new compounds with potential therapeutic applications, expanding the chemical diversity and applicability of thiazolidine-2,4-dione derivatives (Ibrahim et al., 2011).
Safety and Hazards
The safety data sheet for a related compound, 2-(2-oxo-2-phenylethyl)isoindole-1,3-dione, indicates that it may cause an allergic skin reaction and is very toxic to aquatic life . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and contaminated work clothing should not be allowed out of the workplace .
Propiedades
IUPAC Name |
3-phenacyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c13-9(8-4-2-1-3-5-8)6-12-10(14)7-16-11(12)15/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNMJMDYFPPGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349557 | |
| Record name | 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88419-01-6 | |
| Record name | 3-(2-Oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclopentanecarboxamide](/img/structure/B3163441.png)



![2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide](/img/structure/B3163472.png)







